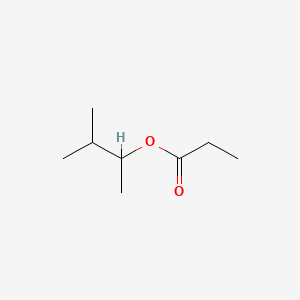
Propanoic acid, 1,2-dimethylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 1,2-dimethylpropyl ester, also known as 1,2-dimethylpropyl propanoate, is an organic compound with the molecular formula C8H16O2. It is an ester derived from propanoic acid and 1,2-dimethylpropanol. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanoic acid, 1,2-dimethylpropyl ester can be synthesized through the esterification reaction between propanoic acid and 1,2-dimethylpropanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows:
Propanoic acid+1,2-dimethylpropanolH2SO4Propanoic acid, 1,2-dimethylpropyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process can be optimized by using excess alcohol to drive the reaction to completion. Additionally, the reaction mixture is often heated to increase the reaction rate. The ester can be purified by distillation.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: Propanoic acid, 1,2-dimethylpropyl ester can undergo hydrolysis in the presence of an acid or base to yield propanoic acid and 1,2-dimethylpropanol.
Transesterification: This ester can react with another alcohol to form a different ester and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like LiAlH4.
Major Products
Hydrolysis: Propanoic acid and 1,2-dimethylpropanol.
Transesterification: A different ester and alcohol.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Propanoic acid, 1,2-dimethylpropyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of propanoic acid, 1,2-dimethylpropyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release propanoic acid and 1,2-dimethylpropanol, which can then participate in further biochemical pathways. The ester bond is susceptible to nucleophilic attack, leading to its cleavage and the formation of the corresponding acid and alcohol.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-methylpropyl ester: Similar in structure but with a different alkyl group.
Propanoic acid, 1,1-dimethylpropyl ester: Another ester of propanoic acid with a different alkyl group.
Propanoic acid, 2-methyl-, 1-methylethyl ester: A structurally related ester with a different substitution pattern.
Uniqueness
Propanoic acid, 1,2-dimethylpropyl ester is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Its structure influences its reactivity and interactions with other molecules, making it valuable for specific applications in the fragrance and flavor industries.
Propiedades
Número CAS |
66576-70-3 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-methylbutan-2-yl propanoate |
InChI |
InChI=1S/C8H16O2/c1-5-8(9)10-7(4)6(2)3/h6-7H,5H2,1-4H3 |
Clave InChI |
RYYMZRUXQWULCT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




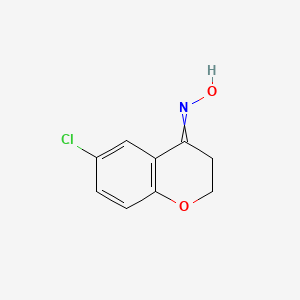
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)



![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)

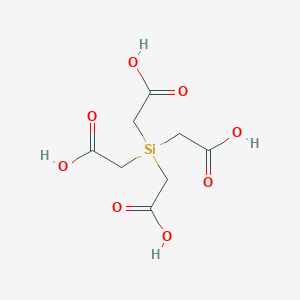
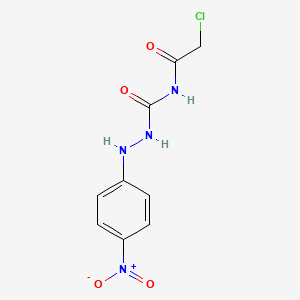
![Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate](/img/structure/B14474142.png)
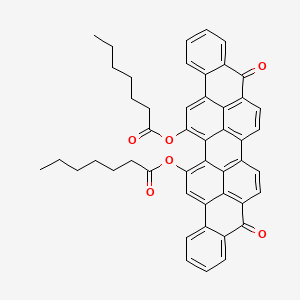
![Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14474146.png)
